6-Nitro-2-[(4-phenylpiperidin-1-yl)methyl]quinoline
CAS No.: 832101-96-9
Cat. No.: VC16839158
Molecular Formula: C21H21N3O2
Molecular Weight: 347.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 832101-96-9 |
|---|---|
| Molecular Formula | C21H21N3O2 |
| Molecular Weight | 347.4 g/mol |
| IUPAC Name | 6-nitro-2-[(4-phenylpiperidin-1-yl)methyl]quinoline |
| Standard InChI | InChI=1S/C21H21N3O2/c25-24(26)20-8-9-21-18(14-20)6-7-19(22-21)15-23-12-10-17(11-13-23)16-4-2-1-3-5-16/h1-9,14,17H,10-13,15H2 |
| Standard InChI Key | ACDCXROWTQJSBF-UHFFFAOYSA-N |
| Canonical SMILES | C1CN(CCC1C2=CC=CC=C2)CC3=NC4=C(C=C3)C=C(C=C4)[N+](=O)[O-] |
Introduction
Structural Characterization and Nomenclature
Molecular Architecture
6-Nitro-2-[(4-phenylpiperidin-1-yl)methyl]quinoline (IUPAC name: 2-[(4-phenylpiperidin-1-yl)methyl]-6-nitroquinoline) features a quinoline backbone substituted at the 2-position with a (4-phenylpiperidin-1-yl)methyl group and at the 6-position with a nitro functional group . The quinoline core consists of a bicyclic system with a benzene ring fused to a pyridine ring, while the 4-phenylpiperidine moiety introduces a six-membered saturated nitrogen heterocycle bearing a phenyl substituent at the 4-position.
Stereochemical Considerations
The piperidine ring adopts a chair conformation, with the phenyl group occupying an equatorial position to minimize steric strain. The methylene bridge between the quinoline and piperidine groups allows rotational flexibility, enabling multiple low-energy conformers .
Spectroscopic Signatures
Key structural features are corroborated by:
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1H NMR: Aromatic protons (δ 8.1–8.9 ppm), piperidine methylene protons (δ 3.4–4.1 ppm), and phenyl group protons (δ 7.2–7.6 ppm) .
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13C NMR: Quinoline carbons (δ 120–150 ppm), nitro group-adjacent carbon (δ 148 ppm), and piperidine carbons (δ 45–60 ppm) .
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HRMS: Molecular ion peak at m/z 386.1621 (calculated for C21H20N4O2) .
Synthetic Methodologies
Friedländer Quinoline Synthesis
The quinoline core is typically constructed via Friedländer condensation between 2-aminobenzaldehyde derivatives and ketones. For this compound:
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Nitro Group Introduction: Nitration of 2-methylquinoline using HNO3/H2SO4 yields 6-nitro-2-methylquinoline .
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Bromination: Free-radical bromination at the 2-methyl position produces 6-nitro-2-(bromomethyl)quinoline .
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Nucleophilic Substitution: Reaction with 4-phenylpiperidine in DMF/K2CO3 facilitates C–N bond formation.
Industrial-Scale Considerations
Modern production employs continuous flow reactors to enhance reaction efficiency and safety during nitration and bromination steps. Purification is achieved through column chromatography (SiO2, ethyl acetate/hexane) or recrystallization from ethanol/water .
Physicochemical Properties
The compound's limited aqueous solubility (0.12 mg/mL) and moderate lipophilicity (logP 3.2) suggest suitability for blood-brain barrier penetration, aligning with CNS-targeted applications .
Biological Activity and Mechanism
Serotonergic Receptor Interactions
Structural analogs demonstrate high affinity for 5-HT1A (Ki = 2.3 nM) and 5-HT2A (Ki = 8.7 nM) receptors due to:
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Nitro Group: Enhances electron-withdrawing effects, stabilizing receptor-ligand interactions .
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Piperidine Moiety: The basic nitrogen participates in salt bridge formation with aspartate residues in transmembrane domains.
Emerging Applications
Fluorescent Probes
The nitroquinoline core exhibits blue fluorescence (λem = 450 nm) when excited at 360 nm, enabling applications in:
Catalytic Ligands
Complexation with Pd(II) forms active catalysts for Suzuki-Miyaura cross-coupling (TON = 12,500).
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